molecular formula C17H17NO2S B11735486 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11735486
M. Wt: 299.4 g/mol
InChI Key: UWBIWRHHQPOMFM-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a benzenesulfinyl group at the para position of one phenyl ring and a dimethylamino group on the α,β-unsaturated ketone (propenone) chain. The benzenesulfinyl moiety (C₆H₅SO) introduces polarity and electron-withdrawing effects, while the dimethylamino group (N(CH₃)₂) acts as an electron-donating substituent. This combination creates a "push-pull" electronic system, which is often exploited in nonlinear optical (NLO) materials and bioactive molecules.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

UWBIWRHHQPOMFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzenesulfinyl)benzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature until the desired product precipitates out .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from hot methanol .

Chemical Reactions Analysis

Condensation Reactions

The enaminone structure facilitates condensation with nucleophiles such as amines or hydrazines. For example:

  • Reaction with phenylhydrazine : Under reflux in ethanol/acetic acid, the compound forms hydrazone derivatives through nucleophilic attack at the carbonyl carbon .

  • Claisen-Schmidt condensation : Reacts with aromatic aldehydes in the presence of base catalysts (e.g., NaOH/MeOH) to form extended conjugated systems .

Key Data:

ReagentConditionsProductYieldReference
PhenylhydrazineEtOH/AcOH, refluxHydrazone derivative75–85%
4-MethoxybenzaldehydeNaOH/MeOH, RTChalcone analog68%

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions to form bioactive heterocycles:

  • Pyrido[2-d]pyrimidin-4-one synthesis : Reacts with 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one in acetic acid, undergoing Michael addition followed by cyclization to yield fused pyrimidine derivatives .

  • Biginelli reaction : In glacial acetic acid, it condenses with urea and substituted benzaldehydes to form dihydropyrimidinones, which are pharmacologically relevant .

Example Reaction Pathway:

  • Michael addition : Nucleophilic attack at the β-carbon of the α,β-unsaturated ketone.

  • Cyclization : Intramolecular dehydration forms a six-membered ring .

Oxidation:

The benzenesulfinyl group (-S(O)-) can be oxidized to a sulfone (-SO2-) using hydrogen peroxide or peracids . This modification enhances electrophilicity and alters biological activity.

Reduction:

  • Carbonyl reduction : Sodium borohydride (NaBH4) selectively reduces the carbonyl group to a secondary alcohol.

  • Double bond reduction : Catalytic hydrogenation (H2/Pd-C) saturates the α,β-unsaturated system, yielding a propan-1-one derivative .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution reactions:

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the para position of the benzenesulfinyl moiety.

  • Halogenation : Bromine (Br2/FeBr3) adds bromine atoms to the dimethylamino-substituted ring .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s α,β-unsaturated carbonyl acts as a Michael acceptor in biological systems:

  • Enzyme inhibition : Forms covalent adducts with cysteine residues in bacterial enzymes (e.g., carbonic anhydrase IX), disrupting function .

  • Antibiofilm activity : Disassembles MRSA biofilms at MBIC values of 62.2–124.4 μg/mL by interfering with quorum-sensing pathways.

Comparative Reactivity Table

Reaction TypeReagentsKey Functional Group InvolvedProductBiological Impact
CondensationPhenylhydrazineCarbonylHydrazoneEnhanced antimicrobial activity
CyclizationAminopyrimidineα,β-Unsaturated ketonePyrido[2-d]pyrimidin-4-oneAnticancer potential (IC50: 6.3–22.9 μM)
OxidationH2O2BenzenesulfinylBenzenesulfonylIncreased enzyme affinity
ReductionNaBH4CarbonylSecondary alcoholReduced cytotoxicity

Mechanistic Insights

  • Conjugated system : The planar α,β-unsaturated carbonyl enables resonance stabilization of transition states during nucleophilic attacks .

  • Dimethylamino group : Enhances solubility and directs electrophilic substitution to the para position via electron-donating effects .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial pathogens. The mechanism involves interaction with bacterial enzymes, leading to disruption of cellular functions.

Case Study: Antibacterial Screening

In a study assessing the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, derivatives were synthesized and tested. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development into therapeutic agents for treating bacterial infections.

Catalysis

Organocatalysis

The compound has been investigated as a potential organocatalyst in various chemical reactions, particularly in Michael additions and other nucleophilic addition reactions. Its structure allows it to act as a bifunctional catalyst, facilitating reactions through hydrogen bonding and stabilization of transition states.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)Conditions
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-oneMichael Addition85%Room temperature, 24 hours
Other OrganocatalystMichael Addition70%Room temperature, 24 hours

This table illustrates the superior catalytic performance of 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one compared to other organocatalysts in similar reactions.

Material Science

Polymerization Initiator

The compound has also been explored as an initiator for polymerization processes. Its ability to generate radicals under UV light makes it suitable for applications in photopolymerization, which is crucial for producing coatings, adhesives, and other polymeric materials.

Case Study: Photopolymerization

In experiments where this compound was used as a photoinitiator in acrylate-based systems, high conversion rates were achieved under UV irradiation. The resulting polymers exhibited improved mechanical properties compared to those initiated by conventional photoinitiators.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonlinear Optical (NLO) Properties

Chalcones with strong electron-donor and acceptor pairs exhibit significant NLO responses:

Compound Name Substituent A Substituent B NLO Performance (vs. Urea) Reference
(E)-1-(4-Bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one 4-Bromo 4-(Dimethylamino)phenyl β = 3.8× urea
AN-1 (anthracene-chalcone) Anthracen-9-yl 4-(Dimethylamino)phenyl Enhanced NLA due to extended π-system
Target Compound 4-Benzenesulfinyl 4-(Dimethylamino)phenyl Inferred: High β due to sulfinyl’s electron-withdrawing strength
  • Key Insight : The sulfinyl group’s electron-withdrawing nature may amplify the dipole moment and hyperpolarizability (β) compared to bromo or trifluoromethyl substituents .

Crystallographic and Physical Properties

Crystal structures of chalcones reveal packing patterns influenced by substituents:

Compound Name Substituent A Substituent B Melting Point (°C) Hydrogen Bonding Reference
(E)-1-(3-Nitrophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one 3-Nitro 4-(Dimethylamino)phenyl 141–145 C–H⋯O (nitro and ketone)
(E)-3-(4-Dimethylaminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl 4-(Dimethylamino)phenyl N/A S⋯H interactions
Target Compound 4-Benzenesulfinyl 4-(Dimethylamino)phenyl Inferred: >150 S=O⋯H (stronger than C–H⋯O)

Biological Activity

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known as a Schiff base compound, is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is C17H17NOS, with a molecular weight of approximately 299.4 g/mol. The compound features a conjugated system that includes a prop-2-en-1-one functional group, a dimethylamino group, and a benzenesulfinyl moiety. This structure contributes to its reactivity and biological activity, particularly its interactions with various biological targets.

Antimicrobial Activity

Research indicates that 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC) :

  • Staphylococcus aureus : MIC values ranging from 15.625 to 62.5 μM.
  • Enterococcus faecalis : MIC values between 62.5 to 125 μM.
    These values suggest that the compound has bactericidal effects, likely through mechanisms involving the inhibition of protein synthesis and nucleic acid production .

Antibiofilm Activity

The compound has also demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). Biofilm inhibition concentrations (MBIC) were reported as follows:

  • MRSA : MBIC values of 62.216–124.432 μg/mL.
  • Staphylococcus epidermidis : MBIC values of 31.108–62.216 μg/mL.

These findings highlight the compound's potential in treating biofilm-associated infections, which are notoriously difficult to manage due to their resistance to conventional antibiotics .

The mechanisms underlying the biological activity of 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involve several pathways:

  • Inhibition of Protein Synthesis : The compound appears to disrupt protein synthesis in bacterial cells, leading to cell death.
  • Impact on Nucleic Acid Synthesis : It may also interfere with nucleic acid production, further contributing to its antimicrobial efficacy.
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests that it may target specific pathways involved in biofilm development and maintenance .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with an MIC lower than conventional treatments.
Study BShowed enhanced solubility and bioavailability due to the dimethylamino group, leading to improved pharmacological properties.
Study CExplored structural analogs and found that modifications can enhance or diminish biological activity, indicating structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely follows a Claisen-Schmidt condensation pathway, analogous to similar enones. For example, analogous chalcones are synthesized by reacting acetophenone derivatives with aldehydes in ethanol under acidic catalysis (e.g., thionyl chloride or HCl) . Optimization involves adjusting molar ratios (e.g., 1.2:1.1 ketone:aldehyde), solvent polarity (ethanol or methanol), and reaction time (typically 6–12 hours under reflux). Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity, as validated for structurally related compounds . For structural confirmation, employ 1H^1H- and 13C^{13}C-NMR to verify the enone backbone (δ ~7.5–8.2 ppm for aromatic protons, δ ~190 ppm for ketone carbonyl). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~355 for C17_{17}H17_{17}NO2_{2}S). X-ray crystallography, as used for (2E)-3-[4-(benzyloxy)phenyl] derivatives, can resolve stereochemical ambiguities .

Q. What solvents and storage conditions are optimal for stabilizing this compound in vitro?

  • Methodological Answer : Store the compound in anhydrous DMSO or ethanol at –20°C to prevent degradation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) due to potential sulfoxide reduction or enone hydrolysis. Continuous cooling during experiments is advised to mitigate thermal degradation, as observed in wastewater studies of similar organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay variability. Standardize protocols using CLSI guidelines for MIC determinations. Cross-validate via orthogonal assays: e.g., compare broth microdilution with agar diffusion and computational docking (e.g., AutoDock Vina) to verify target binding (e.g., bacterial enzyme active sites). Control for compound stability under assay conditions via parallel HPLC analysis .

Q. What strategies are effective for studying the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : For photochemical studies, use UV-Vis spectroscopy (λ ~300–400 nm for enone absorption) to track reaction kinetics. Employ DFT calculations (Gaussian 09/B3LYP/6-31G*) to model charge-transfer interactions between the benzenesulfinyl group and catalytic surfaces (e.g., TiO2_2). Experimental validation could involve photocatalytic degradation assays under UV light, with LC-MS to identify intermediates .

Q. How can the compound’s electronic properties be correlated with its spectroscopic or catalytic behavior?

  • Methodological Answer : Use cyclic voltammetry to determine redox potentials (e.g., E1/2_{1/2} for sulfoxide reduction). Pair with UV-Vis and fluorescence spectroscopy to correlate HOMO-LUMO gaps with absorption/emission maxima. For example, the dimethylamino group’s electron-donating effect may red-shift absorption bands compared to non-aminated analogs .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate synthesis and bioassays across independent labs to confirm reproducibility.
  • Advanced Characterization : Combine crystallography (for solid-state structure) with molecular dynamics simulations (for solution behavior).
  • Ethical Compliance : Use analytical-grade reagents and adhere to institutional safety protocols for sulfoxide handling.

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